Nigakilactone A

Description

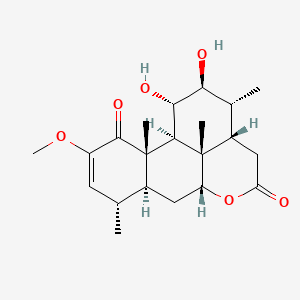

Structure

3D Structure

Properties

Molecular Formula |

C21H30O6 |

|---|---|

Molecular Weight |

378.5 g/mol |

IUPAC Name |

(1S,2S,6S,7S,9R,13S,14R,15S,16S,17S)-15,16-dihydroxy-4-methoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-4-ene-3,11-dione |

InChI |

InChI=1S/C21H30O6/c1-9-6-13(26-5)19(25)21(4)11(9)7-14-20(3)12(8-15(22)27-14)10(2)16(23)17(24)18(20)21/h6,9-12,14,16-18,23-24H,7-8H2,1-5H3/t9-,10-,11+,12+,14-,16+,17-,18+,20-,21+/m1/s1 |

InChI Key |

ZIVURVYGGHVTQO-CUCOLZSJSA-N |

SMILES |

CC1C=C(C(=O)C2(C1CC3C4(C2C(C(C(C4CC(=O)O3)C)O)O)C)C)OC |

Isomeric SMILES |

C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@@H]([C@H]([C@@H]([C@@H]4CC(=O)O3)C)O)O)C)C)OC |

Canonical SMILES |

CC1C=C(C(=O)C2(C1CC3C4(C2C(C(C(C4CC(=O)O3)C)O)O)C)C)OC |

Origin of Product |

United States |

Research on Isolation, Purification, and Structural Elucidation of Nigakilactone a

Botanical Sources and Distribution of Nigakilactone A and Related Quassinoids

Species from the Simaroubaceae Family (e.g., Picrasma quassioides, Picrasma ailanthoides)

This compound and other related quassinoids are predominantly found in plants belonging to the Simaroubaceae family, which encompasses 32 genera and over 170 species. researchgate.netscielo.br This family is characterized by the presence of these bitter-tasting secondary metabolites. scielo.brresearchgate.net Key species from which this compound and its analogues have been isolated include Picrasma quassioides (also known as Picrasma chinensis) and Picrasma ailanthoides. vulcanchem.comnih.gov

Picrasma quassioides (D. Don) Benn., a shrub used in traditional Asian medicine, is a rich source of various quassinoids. vulcanchem.comnih.gov Studies on its stems and bark have led to the isolation of this compound, alongside a multitude of other related compounds. nih.govresearchgate.netjst.go.jp Similarly, Picrasma ailanthoides Planchon has been a significant source for the isolation of numerous quassinoids, including this compound and other nigakilactones, picrasins, and their glycosides. vulcanchem.comjst.go.jpnih.govoup.comcapes.gov.br Quassinoids are found throughout these plants, including the stems, bark, leaves, and wood. researchgate.netjst.go.jpnih.govscielo.br

The following table details a selection of quassinoids that have been isolated from P. quassioides and P. ailanthoides alongside this compound, showcasing the chemical diversity within these species.

| Botanical Source | Part of Plant | Isolated Quassinoids (Examples) |

| Picrasma quassioides | Stems, Bark, Leaves | This compound, Nigakilactone B, Nigakilactone C, Nigakilactone E, Nigakilactone F, Nigakilactone I, Nigakilactone K, Nigakilactone P, Nigakilactone Q, Picrasin A, Picrasin B, Quassin (B1678622), Neoquassin, Picraqualide F vulcanchem.comnih.govresearchgate.netscielo.brresearchgate.net |

| Picrasma ailanthoides | Stem Wood, Bark, Leaves | This compound, Nigakilactone B, Nigakilactone E, Nigakilactone F, Nigakilactone H, Nigakilactone O, Picrasin B, Picrasinol D, Picrasinoside H, Nigakihemiacetal A jst.go.jpnih.govcapes.gov.brscite.aioup.comoup.com |

Chemotaxonomic Significance of this compound Presence

The presence and distribution of quassinoids, including this compound, are of significant chemotaxonomic importance. plantsjournal.com Chemotaxonomy is the classification of plants based on their chemical constituents. nih.gov Quassinoids are considered powerful taxonomic markers for the Simaroubaceae family because they are almost exclusively found within this plant family. scielo.brresearchgate.netjst.go.jpnih.gov

The specific structural types of quassinoids (e.g., C-18, C-19, C-20, C-22, C-25 skeletons) and their distribution patterns within different genera and species can help resolve taxonomic ambiguities and establish phylogenetic relationships. researchgate.netnih.govwikipedia.org For instance, the array of quassinoids isolated from Picrasma quassioides has been used to discuss the chemotaxonomic relationship between the Simaroubaceae and Rutaceae families. nih.govresearchgate.net The unique chemical profile of a species, including the presence of specific compounds like this compound, serves as a chemical fingerprint that aids in its classification and differentiation from other closely related species. nih.gov

Advanced Methodologies for Extraction and Fractionation from Natural Sources

The isolation of pure this compound from its natural botanical sources is a meticulous process involving initial extraction, followed by systematic fractionation and purification.

Solvent Extraction Techniques

The initial step involves liberating the desired chemical components from the plant material. nih.gov This is typically achieved through solid-liquid extraction using various organic solvents. rjptonline.org The choice of solvent is critical and depends on the polarity of the target compounds. nih.gov For quassinoids like this compound, polar solvents are commonly employed.

Research studies report the use of ethanol (B145695) (EtOH) and methanol (B129727) (MeOH) for the initial extraction from the dried and powdered stems or bark of Picrasma species. nih.govresearchgate.netoup.com For example, a 95% ethanol extract of P. quassioides stems was used as the starting point for isolating this compound and other quassinoids. nih.gov In other procedures, methanol was used to soak the plant material, followed by a partitioning step with a less polar solvent like hexane (B92381) to remove fatty substances and other nonpolar compounds. oup.comtandfonline.com Modern techniques such as Soxhlet extraction, microwave-assisted extraction, and ultrasound-assisted extraction can enhance efficiency, though traditional maceration or percolation methods are also widely documented. rjptonline.orgmdpi.commdpi.comorganomation.com

Bioactivity-Guided Fractionation Strategies

Bioactivity-guided fractionation is a common strategy in natural product drug discovery to isolate biologically active compounds. jst.go.jpmdpi.com This approach involves systematically separating the initial crude extract into various fractions based on chemical properties (e.g., polarity). mdpi.com Each fraction is then tested for a specific biological activity (e.g., cytotoxic, anti-inflammatory, or insecticidal activity). tandfonline.comresearchgate.netresearchgate.net The most active fractions are selected for further separation, a process that is repeated until a pure, active compound is isolated. mdpi.com

In the context of isolating quassinoids from Picrasma, a methanolic extract might be partitioned sequentially with solvents of increasing polarity, such as chloroform, ethyl acetate (B1210297), and n-butanol. mdpi.comresearchgate.net For example, studies on P. quassioides have evaluated the biological activities of different solvent fractions to identify the most potent ones for further investigation. researchgate.net This targeted approach ensures that the chemical separation efforts are focused on the fractions containing the compounds of interest, thereby streamlining the discovery of active molecules like this compound. tandfonline.com

Chromatographic Separation Techniques

Chromatography is the cornerstone of purification in natural product chemistry, enabling the separation of complex mixtures into individual components. Following initial extraction and fractionation, a combination of chromatographic techniques is essential to isolate this compound in a pure form.

Column Chromatography (CC) is extensively used as a primary purification step. edubirdie.com The fractionated extract is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. tandfonline.combvsalud.org A solvent or a mixture of solvents (the mobile phase) is then passed through the column. edubirdie.comajol.info Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. edubirdie.com For quassinoid separation, solvent systems such as chloroform-methanol-water mixtures are often used. oup.comtandfonline.com

Further Purification Techniques are often required to achieve high purity. These may include:

Sephadex LH-20 Chromatography: This technique separates compounds based on molecular size and is effective for purifying quassinoids from the crude fractions. oup.combvsalud.org

High-Performance Liquid Chromatography (HPLC): Often used in the final stages of purification, semi-preparative or preparative HPLC provides high-resolution separation, yielding highly pure compounds. bvsalud.orgresearchgate.net Reversed-phase (RP-HPLC) with a C18 column is a common configuration. bvsalud.org

The following table summarizes the general workflow for the isolation and purification of this compound.

| Step | Technique | Description |

| 1. Extraction | Solvent Extraction | Dried, powdered plant material (e.g., stems of P. quassioides) is soaked in a polar solvent like ethanol or methanol to create a crude extract. nih.govtandfonline.com |

| 2. Fractionation | Liquid-Liquid Partitioning | The crude extract is partitioned between immiscible solvents (e.g., water and ethyl acetate or chloroform) to separate compounds based on polarity. mdpi.comresearchgate.net |

| 3. Initial Purification | Column Chromatography (CC) / Vacuum Liquid Chromatography (VLC) | The active fraction is subjected to column chromatography, typically using silica gel as the stationary phase, to separate it into multiple sub-fractions. oup.comtandfonline.com |

| 4. Final Purification | Preparative HPLC / Sephadex Chromatography | The sub-fractions containing the target compound are further purified using high-resolution techniques like preparative HPLC or size-exclusion chromatography (Sephadex) to yield pure this compound. oup.combvsalud.org |

Research on High-Resolution Purification and Characterization Techniques

The purification and characterization of this compound from natural sources, primarily plants of the Simaroubaceae family like Picrasma ailanthoides and Picrasma quassioides, involve a series of sophisticated chromatographic techniques. vulcanchem.comnih.gov These methods are essential for obtaining the compound in a pure form, which is a prerequisite for accurate structural analysis and biological activity assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and analysis of quassinoids, including this compound. rotachrom.comoxfordindices.com This method offers high resolution and sensitivity, making it suitable for separating complex mixtures of structurally similar compounds often found in plant extracts. rotachrom.comoxfordindices.com

In the context of this compound research, HPLC is employed in the final stages of purification to isolate the compound from fractions obtained through other chromatographic methods. bvsalud.org The technique separates compounds based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column under high pressure. wikipedia.org By carefully selecting the column type (e.g., normal-phase or reversed-phase) and the composition of the mobile phase, researchers can achieve efficient separation of this compound from other related quassinoids. oxfordindices.comwikipedia.org The use of detectors, such as UV-visible detectors, allows for the monitoring and quantification of the separated compounds. oxfordindices.com

| Parameter | Description |

| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase under high pressure. wikipedia.org |

| Stationary Phase | Typically silica-based particles, which can be modified for normal-phase or reversed-phase chromatography. wikipedia.org |

| Mobile Phase | A liquid solvent or a mixture of solvents, the composition of which is optimized for the specific separation. rotachrom.com |

| Application | Final purification, purity assessment, and quantification of this compound. oxfordindices.combvsalud.org |

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) and its high-performance version, HPTLC, are valuable tools in the study of this compound. TLC is often used as a rapid and cost-effective method for monitoring the progress of extraction and fractionation processes. It helps in identifying the fractions that contain the desired compound.

Structurally similar compounds often exhibit comparable retention factors (Rf) on TLC plates and retention times in HPLC, a principle that can be used to optimize purification conditions. google.com HPTLC offers improved resolution and sensitivity compared to conventional TLC, allowing for better separation of complex mixtures.

| Feature | TLC | HPTLC |

| Principle | Separation based on differential migration of compounds over a stationary phase coated on a flat plate, driven by a mobile phase. | Enhanced version of TLC with higher resolution and sensitivity due to smaller particle size of the stationary phase. |

| Application | Monitoring fractions during isolation, preliminary identification. google.com | More precise separation and quantification. |

| Advantages | Simple, rapid, and inexpensive. | Higher resolution, better sensitivity, and reproducibility. |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is an advanced chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org SFC is particularly well-suited for the separation of thermally labile and non-volatile compounds, making it a viable option for the purification of quassinoids like this compound. wikipedia.org

The technique combines the advantages of both gas and liquid chromatography, offering high efficiency and speed. americanpharmaceuticalreview.com SFC is recognized as a "green" technology due to its use of non-toxic and recyclable CO2, reducing the consumption of organic solvents. selvita.comshimadzu.com It has proven to be especially effective for chiral separations, which is relevant for complex natural products with multiple stereocenters. wikipedia.orgamericanpharmaceuticalreview.comselvita.com While specific applications of SFC for this compound are not extensively detailed in the provided context, its successful use for separating other C-19 quassinoids suggests its potential applicability. researchgate.net

| Aspect | Description |

| Mobile Phase | Supercritical fluid, typically carbon dioxide, often with a co-solvent. wikipedia.org |

| Advantages | Fast separations, reduced organic solvent consumption, suitable for chiral compounds. americanpharmaceuticalreview.comselvita.com |

| Principle | Separation based on partitioning between the supercritical fluid mobile phase and a stationary phase. wikipedia.org |

| Relevance | Potential for efficient and environmentally friendly purification of this compound and related quassinoids. researchgate.net |

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), separates molecules based on their size or hydrodynamic volume. wikipedia.org This technique is particularly useful in the initial stages of purification to remove large molecular weight impurities, such as polymers, lipids, and proteins, from the crude plant extract. epa.govgilson.com

In the context of isolating this compound, GPC can be used as a cleanup step. gilson.comnih.gov The sample is passed through a column packed with a porous gel. Larger molecules that are excluded from the pores of the gel travel a shorter path and elute first, while smaller molecules like this compound penetrate the pores, travel a longer path, and elute later. wikipedia.orggilson.com This method effectively removes high-molecular-weight interferences, which can be detrimental to the performance of subsequent high-resolution chromatographic steps. epa.gov

| Feature | Description |

| Principle | Separation of molecules based on their size by differential exclusion from the pores of a gel matrix. wikipedia.org |

| Application | Removal of high molecular weight impurities (e.g., lipids, polymers) from extracts. epa.govgilson.com |

| Gel Material | Commonly used gels include cross-linked dextran (B179266) (e.g., Sephadex) and polyacrylamide. nih.gov |

| Eluent | Organic solvents are typically used for the analysis of polymers. wikipedia.org |

Modern Spectroscopic and Computational Approaches for Structural and Stereochemical Assignment

The definitive identification of this compound relies on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecule's atomic connectivity and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool for the structural elucidation of complex organic molecules like this compound. mdpi.comnih.gov It provides comprehensive information about the carbon-hydrogen framework of the molecule. libretexts.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for a complete structural assignment. mdpi.com

1D NMR Spectroscopy :

¹H NMR (Proton NMR) : This experiment provides information about the chemical environment of each proton in the molecule, including the number of different types of protons, their electronic environment (chemical shift), and the number of neighboring protons (spin-spin splitting). libretexts.org

¹³C NMR (Carbon-13 NMR) : This technique identifies the number of non-equivalent carbon atoms and their chemical environments within the molecule. libretexts.orgnih.gov

2D NMR Spectroscopy : 2D NMR techniques are essential for assembling the molecular structure by establishing correlations between different nuclei. mdpi.com

COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, typically through two or three bonds, helping to establish proton-proton connectivity within spin systems. longdom.orgcore.ac.uk

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate protons with the carbon atoms to which they are directly attached, revealing one-bond ¹H-¹³C connectivities. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments provide information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule. nih.govmdpi.com

The combination of these NMR experiments allows for the unambiguous assignment of all proton and carbon signals and the determination of the complete structure and relative stereochemistry of this compound. nih.govnih.gov

Mass Spectrometry (MS, HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is an indispensable tool in natural product chemistry for the precise determination of a compound's molecular formula. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the calculation of a unique elemental composition, distinguishing between compounds that may have the same nominal mass but different chemical formulas.

In the analysis of this compound, HRESIMS is fundamental to confirming its molecular formula, which has been identified as C₂₁H₃₀O₆ researchgate.net. The instrument ionizes the molecule, typically forming a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺, and measures its m/z value. The experimentally observed mass is then compared to the theoretical mass calculated from the proposed formula. The close agreement between these values provides strong evidence for the elemental composition of the molecule. This technique is routinely cited in studies involving the isolation of known compounds, such as this compound, alongside new quassinoids from sources like Picrasma quassioides. researchgate.netnih.gov

| Parameter | Information | Source |

|---|---|---|

| Molecular Formula | C₂₁H₃₀O₆ | researchgate.net |

| Theoretical Exact Mass (M) | 378.20424 u | Calculated |

| Typical Adducts Observed | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | General Knowledge |

| Expected m/z for [M+H]⁺ | 379.21151 | Calculated |

| Expected m/z for [M+Na]⁺ | 401.19345 | Calculated |

X-ray Crystallography

Single-crystal X-ray crystallography is considered the gold standard for determining the complete three-dimensional structure of a molecule. This powerful analytical technique involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern. The pattern provides detailed information about the arrangement of atoms within the crystal lattice, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of all stereogenic centers.

In the study of quassinoids, X-ray crystallography has been instrumental in elucidating the structures of numerous novel compounds isolated from Picrasma species. acs.orgnih.govacs.org It provides irrefutable proof of a proposed structure, settling ambiguities that may arise from the interpretation of other spectroscopic data. For instance, studies on new quassinoids from Picrasma javanica and Picrasma chinensis have successfully utilized this method to confirm their complex polycyclic frameworks and stereochemistry. acs.orgacs.org

While X-ray crystallography is a definitive method, its application is contingent upon the ability to grow a single, high-quality crystal of the target compound, which can be a significant challenge. For this compound, although it is a well-known quassinoid, specific crystallographic data has not been detailed in the surveyed contemporary literature, which often relies on a combination of other spectroscopic methods for its identification.

Quantum Chemical ECD (Electronic Circular Dichroism) Calculations

When X-ray crystallography is not feasible, the absolute configuration of a chiral molecule is often determined by comparing its experimental Electronic Circular Dichroism (ECD) spectrum with spectra generated through quantum chemical calculations. nih.gov ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample, producing a unique spectrum that is highly sensitive to the molecule's three-dimensional arrangement.

The modern approach involves using Time-Dependent Density Functional Theory (TDDFT) to predict the ECD spectra for all possible stereoisomers of a newly isolated compound. science.govnih.govd-nb.info The calculated spectrum that best matches the experimental spectrum allows for the confident assignment of the absolute configuration. This computational method has become a routine and reliable tool in the structural elucidation of natural products, including numerous quassinoids from Picrasma quassioides and related species. nih.govnih.gov The absolute configurations of newly discovered quassinoids are frequently established through the application of TDDFT-ECD calculations, providing crucial stereochemical information that is otherwise difficult to obtain. researchgate.net

Density Functional Theory (DFT) for Spectroscopic Validation

Density Functional Theory (DFT) is a powerful computational method used to predict a wide range of molecular properties, including the validation of spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) spectra. nih.gov For complex natural products with multiple stereoisomers, DFT calculations can serve as a decisive tool for structural assignment.

The process involves optimizing the geometries of all plausible candidate structures using DFT. Subsequently, NMR shielding constants for each optimized structure are calculated, most commonly using the Gauge-Including Atomic Orbital (GIAO) method. These shielding constants are then scaled and converted into chemical shifts (δ), which are compared against the experimentally measured ¹H and ¹³C NMR data. The isomer whose calculated chemical shifts show the best correlation with the experimental values is identified as the correct structure. This approach provides a robust method for discriminating between diastereomers and confirming constitutional isomers. While specific DFT validation studies for this compound are not prominently detailed, this methodology is a standard for confirming the structures of complex natural products and has been benchmarked for its accuracy with other quassinoids and natural products. researchgate.net

| Step | Description | Purpose | Source |

|---|---|---|---|

| 1. Isomer Generation | Propose all possible stereoisomers or constitutional isomers based on other spectroscopic data (e.g., MS, 2D NMR). | Create a set of candidate structures. | nih.gov |

| 2. Geometry Optimization | Calculate the lowest energy conformation for each isomer using DFT (e.g., at the B3LYP level). | Find the most stable 3D structure for each candidate. | d-nb.info |

| 3. NMR Calculation | Calculate NMR shielding constants for each optimized structure using a method like GIAO-DFT. | Predict the theoretical NMR spectrum for each isomer. | nih.gov |

| 4. Data Comparison | Correlate the calculated ¹³C and ¹H chemical shifts for each isomer with the experimental NMR data. Statistical metrics like the Mean Absolute Error (MAE) are often used. | Identify the isomer with the best fit, thereby validating the correct structure. | researchgate.net |

Biological and Pharmacological Research of Nigakilactone a in Vitro and Non Human in Vivo Models

Anticancer and Cytotoxic Activities of Nigakilactone A and Quassinoids

This compound belongs to a class of chemical compounds known as quassinoids, which are primarily isolated from plants of the Simaroubaceae family. researchgate.net These compounds have been the subject of extensive research due to their wide range of biological activities, including anticancer properties. researchgate.netsci-hub.stplos.org Quassinoids, as a group, have demonstrated significant cytotoxic effects against various cancer cell types in both laboratory and animal studies. researchgate.netplos.org

Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Arrest, Proliferation Inhibition)

The anticancer effects of this compound and related quassinoids are attributed to several underlying mechanisms. A key mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. ontosight.aivulcanchem.commagtechjournal.com Studies have shown that these compounds can trigger the apoptotic process, leading to the elimination of malignant cells. vulcanchem.commagtechjournal.com

Another important mechanism is the disruption of the normal cell cycle progression in cancer cells. Some quassinoids have been observed to cause cell cycle arrest, preventing cancer cells from dividing and proliferating. frontiersin.orgjst.go.jp This can occur at different phases of the cell cycle, such as the G2/M phase. jst.go.jp By halting the cell cycle, these compounds effectively inhibit tumor growth. frontiersin.org

Furthermore, this compound and its chemical relatives have been shown to directly inhibit the proliferation of cancer cells. vulcanchem.comresearchgate.net This inhibition of cell growth is a crucial aspect of their anticancer activity. The molecular pathways involved in these mechanisms are complex and can involve the regulation of various proteins that control cell survival and division. jst.go.jp

Activity Against Specific Cancer Cell Lines (e.g., HeLa, NCI-N87, MCF-7, HepG2, A375, A549, SH-SY5Y)

The cytotoxic and anticancer potential of this compound and other quassinoids has been evaluated against a variety of human cancer cell lines in laboratory settings. These studies provide valuable insights into the spectrum of their activity.

For instance, research has demonstrated the cytotoxic effects of quassinoids on cervical cancer cells (HeLa). scielo.brmdpi.commdpi.comjppres.comsemanticscholar.org Similarly, activity has been observed against gastric cancer cell lines like NCI-N87. mdpi.com

Breast cancer cells, including the MCF-7 and MDA-MB-231 lines, have also been shown to be susceptible to the cytotoxic effects of certain quassinoids. researchgate.netmdpi.commdpi.comjppres.comsemanticscholar.orgresearchgate.netnih.govbiorxiv.org In the context of liver cancer, compounds from this class have been tested against cell lines such as HepG2, showing inhibitory activity. mdpi.commdpi.comsemanticscholar.orgnih.gov

Furthermore, melanoma cell lines like A375 have been used to assess the anticancer properties of these natural products. researchgate.netsemanticscholar.org The cytotoxic activity extends to lung cancer cell lines as well, with studies reporting effects on A549 cells. mdpi.comsemanticscholar.orgnih.govnih.gov Lastly, the neuroblastoma cell line SH-SY5Y has also been a subject of investigation, with some quassinoids showing activity against these nerve tissue-derived cancer cells. scielo.brbiorxiv.org

Table 1: Cytotoxic Activity of this compound and Related Quassinoids Against Various Cancer Cell Lines

| Cell Line | Cancer Type | Compound Class | Reference |

|---|---|---|---|

| HeLa | Cervical Cancer | Quassinoids | scielo.brmdpi.commdpi.comjppres.comsemanticscholar.org |

| NCI-N87 | Gastric Cancer | Quassinoids | mdpi.com |

| MCF-7 | Breast Cancer | Quassinoids | researchgate.netmdpi.commdpi.comjppres.comsemanticscholar.orgresearchgate.netnih.govbiorxiv.org |

| HepG2 | Liver Cancer | Quassinoids | mdpi.commdpi.comsemanticscholar.orgnih.gov |

| A375 | Melanoma | Quassinoids | researchgate.netsemanticscholar.org |

| A549 | Lung Cancer | Quassinoids | mdpi.comsemanticscholar.orgnih.govnih.gov |

| SH-SY5Y | Neuroblastoma | Quassinoids | scielo.brbiorxiv.org |

Research on Synergistic Effects with Other Compounds

Studies have explored the synergistic interactions between quassinoids and established anticancer agents. For example, some quassinoids have been shown to enhance the sensitivity of cancer cells to drugs like cisplatin. researchgate.net Research has also indicated that combining certain natural compounds with drugs such as doxorubicin (B1662922) can lead to increased cytotoxicity in cancer cell lines. nih.gov The principle behind this approach is that the natural compound and the conventional drug may target different pathways involved in cancer cell growth and survival, leading to a more potent combined effect. mdpi.commdpi.com These preclinical findings suggest that quassinoids could be promising candidates for further investigation in combination cancer therapies. researchgate.netmdpi.comnih.gov

Anti-inflammatory Properties and Molecular Pathways

In addition to their anticancer activities, this compound and other quassinoids have demonstrated notable anti-inflammatory properties in preclinical studies. plos.orgontosight.aiscielo.brnih.gov Inflammation is a complex biological response that, when chronic, is implicated in the development of various diseases. mdpi.comnih.gov Natural compounds that can modulate inflammatory processes are therefore of significant scientific interest. nih.gov

Modulation of Pro-inflammatory Mediators and Cytokines

A key aspect of the anti-inflammatory action of this compound and related compounds is their ability to modulate the production of pro-inflammatory mediators and cytokines. vulcanchem.comnih.gov These molecules play a central role in initiating and sustaining the inflammatory response. uomustansiriyah.edu.iq

Research has shown that certain quassinoids can suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6, IL-1β). vulcanchem.comfrontiersin.orgsemanticscholar.orgmdpi.com These cytokines are crucial signaling molecules that orchestrate the inflammatory cascade. uomustansiriyah.edu.iq By reducing their levels, these natural compounds can help to dampen the inflammatory response. frontiersin.orgsemanticscholar.org

Furthermore, the inhibition of nitric oxide (NO) production is another important mechanism. vulcanchem.com While NO has various physiological roles, excessive production by inducible nitric oxide synthase (iNOS) contributes to inflammation. nih.gov Studies have indicated that some quassinoids can inhibit iNOS expression and subsequent NO production in activated macrophages. vulcanchem.comnih.gov

Influence on Inflammatory Signaling Pathways (e.g., NF-κB, ERK Phosphorylation, COX-2)

The anti-inflammatory effects of this compound and other quassinoids are mediated through their influence on key intracellular signaling pathways that regulate inflammation. spandidos-publications.com

One of the most critical pathways is the nuclear factor-kappa B (NF-κB) pathway. mdpi.com NF-κB is a transcription factor that controls the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2). mdpi.comnih.gov Research has demonstrated that some quassinoids can inhibit the activation of NF-κB, thereby preventing the transcription of these inflammatory genes. spandidos-publications.commdpi.com

The mitogen-activated protein kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, are also involved in regulating inflammatory responses. mdpi.com Studies have shown that some compounds can achieve their anti-inflammatory effects by reducing the phosphorylation of ERK. spandidos-publications.comresearchgate.net The phosphorylation of ERK is a key step in the activation of this pathway, and its inhibition can lead to a downstream reduction in inflammatory mediators. mdpi.comresearchgate.net

Additionally, the expression of COX-2, an enzyme responsible for producing prostaglandins (B1171923) that contribute to inflammation and pain, can be suppressed by these natural compounds. nih.govspandidos-publications.comnih.gov The inhibition of the NF-κB and ERK pathways often leads to the downregulation of COX-2 expression. spandidos-publications.comnih.govresearchgate.net

Nitric Oxide (NO) Production Inhibition Studies

Overproduction of nitric oxide (NO) is associated with inflammatory diseases. japsonline.com this compound and related quassinoids have been investigated for their ability to inhibit NO production in cellular models.

Some quassinoids have demonstrated inhibitory effects on nitric oxide production in lipopolysaccharide (LPS)-activated macrophages. researchgate.net For instance, certain quassinoids isolated from Picrasma quassioides have shown inhibitory activities with IC50 values of 1.9 and 5.0 μM. researchgate.net However, other studies on different quassinoids, including newly identified nigakilactones, reported no significant inhibitory activity on NO production, with IC50 values greater than 30 μM. researchgate.net The anti-inflammatory mechanism of some quassinoids is thought to involve the suppression of pro-inflammatory cytokines and key enzymes like inducible nitric oxide synthase (iNOS). vulcanchem.comontosight.ai

Antimalarial Efficacy and Mode of Action

Quassinoids, the class of compounds to which this compound belongs, have shown notable antimalarial properties. ontosight.ai Research has demonstrated that these compounds can inhibit the growth of Plasmodium parasites, the causative agents of malaria. ontosight.ai

The antimalarial action of some quassinoids is attributed to the inhibition of protein synthesis within the Plasmodium falciparum parasite. mdpi.com Specifically, compounds like simalikalactone D have been shown to halt plasmodial protein synthesis, particularly during the DNA replication stage in mature parasite cells. mdpi.com Some quassinoids are reported to be significantly more active in vivo against rodent malaria than conventional drugs like chloroquine. scielo.br The potent antiplasmodial activity is often observed at nanomolar concentrations in culture. scielo.br

Neuroprotective Effects against Oxidative Stress-Induced Damage

Oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases. nih.gov Natural compounds, including terpenoids like this compound, are being explored for their potential to protect neurons from oxidative damage. nih.gov

Studies on various natural compounds have shown that they can exert neuroprotective effects by mitigating oxidative stress. nih.gov These effects are often achieved by reducing the generation of reactive oxygen species (ROS), decreasing lipid peroxidation, and restoring endogenous antioxidant enzyme activities. nih.gov The neuroprotective mechanisms can involve the modulation of signaling pathways such as Nrf2/HO-1 and the prevention of mitochondria-dependent apoptosis. nih.gov While direct studies on this compound's neuroprotective effects are not extensively detailed in the provided results, the broader class of compounds to which it belongs shows promise in this area. nih.govxiahepublishing.com Research on other compounds has demonstrated protection against neurotoxin-induced damage in models using SH-SY5Y neuroblastoma cells and rat hippocampal slices. mdpi.comnih.gov

Insecticidal and Antifeedant Activities

This compound and other quassinoids have been recognized for their potent insecticidal and antifeedant properties. ontosight.aitandfonline.com These activities make them potential candidates for natural pesticides.

Activity Against Specific Pest Species (e.g., Diamondback Moth, Plutella xylostella)

Significant research has focused on the effects of quassinoids on the diamondback moth (Plutella xylostella), a major agricultural pest. tandfonline.comnih.gov

Studies have shown that certain quassinoids exhibit strong antifeedant and insecticidal activities against the 3rd instar larvae of P. xylostella. tandfonline.comtandfonline.com The potency of these compounds is often compared to known insect antifeedants. tandfonline.com Structure-activity relationship studies have indicated that specific chemical moieties, such as an α,β-unsaturated carbonyl, a methylenedioxy group, and a β-lactone ring, are important for these biological activities. tandfonline.comtandfonline.com The insecticidal effect appears to be a direct lethal action rather than solely a consequence of starvation due to antifeedant properties. tandfonline.com

Antimicrobial and Antifungal Spectrum

This compound and related compounds have been evaluated for their ability to inhibit the growth of various microbes and fungi. ontosight.ai

The antimicrobial and antifungal potential of quassinoids and other natural products is an active area of research. nih.govmdpi.com While specific data on the antimicrobial and antifungal spectrum of this compound is not extensively detailed, the broader class of quassinoids has been noted for these properties. vulcanchem.com Studies on other natural compounds have demonstrated activity against a range of bacterial and fungal strains, including drug-resistant ones. nih.govnanobioletters.com

Research on Specific Enzyme Targets

The pharmacological effects of this compound and other quassinoids are often mediated through their interaction with specific enzymes.

Research into the enzyme targets of quassinoids has identified several key proteins. In the context of cancer research, network pharmacology has pointed to aurora kinase A (AURKA), aurora kinase B (AURKB), and DNA topoisomerase II alpha (TOP2A) as potential targets. vulcanchem.com Molecular docking studies have suggested a strong binding affinity of some quassinoids to AURKB. vulcanchem.com Additionally, enzymes in the arachidonic acid pathway, such as cyclooxygenase 2 (COX2) and arachidonate (B1239269) 5-lipoxygenase (LOX5), have been identified as targets, which is relevant to their anti-inflammatory effects. vulcanchem.com Furthermore, studies have investigated the inhibitory effects of quassinoids on major cytochrome P450 (CYP450) enzymes, which are crucial for drug metabolism. researchgate.net Some quassinoids have shown inhibitory potential against CYP2C19 and CYP3A4. researchgate.net

Cytochrome P450 (CYP450) Enzyme Inhibition

This compound, a C20 quassinoid, has been evaluated for its inhibitory effects on major cytochrome P450 (CYP450) enzymes, which are crucial for the metabolism of a vast number of drugs. researchgate.net Studies on quassinoids isolated from Picrasma quassioides leaves, including nigakilactones, have shown inhibitory activity against several CYP450 isoforms. researchgate.net

Specifically, research has demonstrated that certain quassinoids can inhibit CYP2C19 and CYP3A4. researchgate.net For instance, some related compounds exhibited considerable inhibition against CYP3A4. researchgate.net The inhibition of these enzymes can lead to significant drug-drug interactions, as they are involved in the metabolism of many commercially available drugs. researchgate.netnih.gov The mechanism of inhibition can be competitive, where the compound competes with other substrates for the enzyme's active site. nih.gov

To provide a clearer understanding of these inhibitory activities, the following table summarizes the IC50 values of related quassinoids against different CYP450 enzymes.

| Compound | CYP1A2 (IC50 µM) | CYP2C8 (IC50 µM) | CYP2C9 (IC50 µM) | CYP2C19 (IC50 µM) | CYP2D6 (IC50 µM) | CYP3A4 (IC50 µM) |

| Nigakilactone R | >200 | >200 | >200 | 62.6 | >200 | 51.4 |

| Nigakilactone T | >200 | >200 | >200 | >200 | >200 | 97.2 |

| Picrasin B | >200 | >200 | >200 | 160.0 | >200 | >200 |

| Picrasin H | >200 | >200 | >200 | 61.5 | >200 | >200 |

| Neoquassin | >200 | >200 | >200 | 35.8 | >200 | >200 |

| Quassin (B1678622) | >200 | >200 | >200 | >200 | >200 | 62.8 |

Data sourced from a study on quassinoids from Picrasma quassioides leaves. researchgate.net

Protein Tyrosine Phosphatase SHP2 Inhibition

The protein tyrosine phosphatase SHP2 is recognized as a therapeutic target in conditions like liver fibrosis. frontiersin.org While direct studies on this compound's effect on SHP2 are not detailed in the provided results, research on other natural compounds offers a framework for understanding this type of inhibition. For example, the natural product Linderalactone has been shown to directly bind to the catalytic PTP domain of SHP2, thereby inhibiting its dephosphorylation activity. frontiersin.org This inhibition can, in turn, ameliorate conditions like CCl4-induced liver fibrosis by affecting signaling pathways such as the TGFβ/Smad3 pathway. frontiersin.org Some studies have explored the effects of nigakilactone extracted from Brucea javanica on lung cancer cells, where SHP2 inhibitors have also been investigated. researcher.liferesearchgate.net

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. mmsl.czscielo.br Inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease. mdpi.come-nps.or.kr While specific data on this compound's direct inhibition of AChE and BuChE is not available in the provided search results, the general field of cholinesterase inhibition by natural products is well-established. For instance, various plant-derived alkaloids and other compounds have demonstrated potent inhibitory activity against both AChE and BuChE. scielo.br The inhibitory mechanism can be of a mixed mode, as seen with some synthetic compounds. rsc.org

5-Lipoxygenase (5-LOX) Inhibition

The enzyme 5-lipoxygenase (5-LOX) is a critical player in the biosynthesis of leukotrienes, which are potent inflammatory mediators. mdpi.complos.org Inhibition of 5-LOX is therefore a target for anti-inflammatory therapies. researchgate.net Research on various natural and synthetic compounds has demonstrated their potential as 5-LOX inhibitors. nih.govscielo.br For example, certain coumarin (B35378) derivatives have shown potent in vitro inhibition of the 5-LOX enzyme. nih.gov The mechanism of inhibition can be competitive, where the inhibitor binds to the active site, or allosteric, inducing conformational changes that reduce enzyme activity. mdpi.com While direct inhibitory data for this compound on 5-LOX is not specified, the broad anti-inflammatory activities of related compounds suggest this as a potential area of investigation.

General Pharmacological Profiling in In Vitro and Non-Human In Vivo Models

Pharmacodynamic Studies

Pharmacodynamic studies investigate the biochemical and physiological effects of drugs on the body. While specific pharmacodynamic studies for this compound are not detailed, the inhibitory actions described above (CYP450, SHP2, etc.) form a core part of its pharmacodynamic profile. These interactions at the molecular level are what lead to broader physiological effects.

Pharmacokinetic Investigations (e.g., Absorption, Metabolism, Distribution in Non-Human Systems)

Pharmacokinetics describes the journey of a compound through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). nih.gov The study of the pharmacokinetics of natural products presents unique challenges due to their complex structures and potential for extensive metabolism. hilarispublisher.com

Absorption and Distribution: The absorption of natural compounds can be influenced by factors like their lipophilicity. d-nb.info Studies on other natural compounds, such as volatile terpenes, have shown rapid absorption and distribution into the plasma. d-nb.info For instance, after administration, some compounds can be detected in plasma within minutes. d-nb.infonih.gov

Metabolism: As discussed in the CYP450 inhibition section, this compound and related quassinoids interact with metabolic enzymes. researchgate.net This indicates that these compounds are likely substrates for these enzymes and undergo metabolism in the liver and other tissues. The inhibition of these enzymes suggests that this compound can also affect the metabolism of other co-administered substances. researchgate.net

Analytical and Quality Control Research for Nigakilactone a

Development of Advanced Analytical Methods for Detection and Quantification

The detection and quantification of Nigakilactone A in complex matrices, such as plant extracts, require sophisticated analytical techniques capable of high selectivity and sensitivity. utas.edu.au Due to the structural diversity and often low concentrations of compounds like this compound in plant materials, advanced chromatographic and spectroscopic methods are essential. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of quassinoids, including this compound. mdpi.comresearchgate.net Research has demonstrated the successful use of HPLC systems to separate this compound from other related quassinoids in extracts of Picrasma crenata. researchgate.net In one such study, this compound was identified as one of the major compounds, accounting for 18.3% of the total chromatographic area alongside other quassinoids like picrasin B (22.5%) and iso this compound (19.7%). researchgate.net The use of reverse-phase chromatography (e.g., C18 columns) with a gradient elution system, often involving mixtures of water (acidified with formic or acetic acid) and organic solvents like methanol (B129727) or acetonitrile, is common for separating these types of compounds. mdpi.com

To enhance identification and structural elucidation, HPLC is often coupled with advanced detectors. openrepository.com Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), provide a powerful tool for both quantifying and confirming the identity of this compound. openrepository.com LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, which is currently the most sensitive method for structural analysis. mdpi.com Other relevant techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS) : While more suited for volatile compounds, GC-MS can be used for the analysis of derivatized quassinoids. openrepository.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is an indispensable tool for the unambiguous structural elucidation of complex molecules like quassinoids. nih.gov Techniques like 1D and 2D NMR were used to determine the stereochemistry of the related Nigakilactone O, highlighting the method's utility in this class of compounds. oup.com

The selection of an appropriate analytical method depends on the research objective, whether it is qualitative identification, quantitative analysis, or complete structural determination. utas.edu.auresearchgate.net

Table 1: Advanced Analytical Methods for this compound and Related Compounds

| Analytical Technique | Application in this compound Research | Key Advantages |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of this compound in plant extracts. researchgate.net | High resolution and precision for quantification. nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification, providing molecular weight and fragmentation data for structural confirmation. openrepository.com | High sensitivity and specificity, overcoming limitations of UV detection in complex samples. mdpi.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives of quassinoids. openrepository.com | Excellent for analyzing volatile components and essential oils in plant material. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Complete structural elucidation and stereochemical determination. nih.govoup.com | Provides detailed structural information. nih.gov |

Method Validation for Reproducibility and Reliability in Research

For an analytical method to be considered scientifically sound, it must undergo validation to demonstrate its suitability for the intended purpose. jespublication.com Method validation is a process that confirms an analytical procedure will consistently produce a result that is accurate and precise. jespublication.com This is crucial for ensuring that data from academic studies on this compound are reproducible and reliable. jespublication.com Key validation parameters are established by international guidelines, such as those from the International Organization for Standardization (ISO). demarcheiso17025.com

A study developing an HPLC method for Picrasma crenata extracts, which contain this compound, determined several validation parameters to ensure its performance. researchgate.net The validation of an analytical method for this compound would typically involve assessing the following characteristics:

Specificity/Selectivity : The ability of the method to unequivocally assess the analyte in the presence of other components, such as other quassinoids or matrix components. demarcheiso17025.com This is often demonstrated by achieving good resolution between the peaks for this compound and other compounds in the chromatogram. mjcce.org.mk

Linearity : This establishes a proportional relationship between the concentration of this compound and the analytical signal (e.g., peak area in an HPLC chromatogram) over a defined range. demarcheiso17025.com

Accuracy : The closeness of the test results obtained by the method to the true value. demarcheiso17025.com It is often determined by recovery studies on a sample to which a known quantity of this compound reference standard has been added. mjcce.org.mk

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. demarcheiso17025.com This includes repeatability (precision under the same operating conditions over a short interval) and intermediate precision (within-laboratory variations). demarcheiso17025.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. demarcheiso17025.com

Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. demarcheiso17025.com

Table 2: Key Validation Parameters for Analytical Methods

| Validation Parameter | Definition | Purpose in this compound Analysis |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. demarcheiso17025.com | To ensure the signal measured is from this compound and not from interfering compounds like iso this compound. researchgate.netmjcce.org.mk |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. demarcheiso17025.com | To accurately quantify the amount of this compound within a specific concentration range. researchgate.net |

| Accuracy | The closeness of agreement between the accepted reference value and the value found. demarcheiso17025.com | To determine how close the measured amount of this compound is to the actual amount present. researchgate.net |

| Precision | The closeness of agreement between a series of measurements from multiple samplings of the same sample. demarcheiso17025.com | To ensure the method provides consistent, repeatable results for the quantification of this compound. researchgate.net |

| Robustness | The capacity to remain unaffected by small variations in method parameters. demarcheiso17025.com | To confirm the method's reliability under normal and varied laboratory conditions. |

Standardization of this compound-Containing Extracts and Compounds for Academic Studies

Standardization is a critical process for ensuring the quality and consistency of herbal extracts used in academic research. nih.gov Given the natural variability in the chemical composition of plants, standardization aims to minimize batch-to-batch differences by establishing a consistent level of active or marker compounds. nih.govresearchgate.net For extracts containing this compound, standardization is essential for obtaining reproducible pharmacological or biological study results.

The World Health Organization (WHO) provides guidelines for selecting appropriate marker substances for quality control. who.int If a constituent with known therapeutic activity is identified, it should be selected as the marker. who.int In cases where this compound is a major component or has demonstrated significant bioactivity, it serves as an excellent candidate for a chemical marker for standardization. researchgate.net For example, research has identified this compound as a major quassinoid in Picrasma crenata. researchgate.net

The process of standardization for an extract containing this compound involves several steps:

Selection of a Marker Compound : this compound is chosen based on its presence as a major constituent or its known biological activity. researchgate.netwho.int

Development of a Validated Analytical Method : A reliable and validated quantitative method, such as HPLC-UV or LC-MS, is required to measure the concentration of this compound. nih.govwho.int

Establishment of Quality Specifications : A specific concentration range for this compound is defined for the extract. An extract would be considered standardized if the content of this compound falls within this predetermined range.

Preparation of Reference Materials : A highly purified and well-characterized this compound reference standard is necessary for accurate quantification. who.int

By using a validated analytical method to quantify this compound, researchers can prepare standardized extracts. This ensures that different batches of the extract used in academic studies have a consistent chemical profile, which is fundamental for the scientific validity and comparability of the research outcomes. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| Acetic acid |

| Acetonitrile |

| Formic acid |

| iso this compound |

| Methanol |

| This compound |

| Nigakilactone C |

| Nigakilactone O |

| picrasin B |

| quassin (B1678622) |

Biogenetic Considerations of Nigakilactone a

Proposed Biogenetic Pathways from Tetracyclic Triterpenes

The biogenesis of quassinoids, including Nigakilactone A, is believed to commence from tetracyclic triterpene precursors. researchgate.netmdpi.com Experimental evidence, including studies using labeled mevalonate (B85504) precursors, supports this triterpenoid (B12794562) biogenetic pathway. florajournal.com The initial precursor is thought to be a euphol (B7945317) or tirucallol-type triterpene. florajournal.comsci-hub.st Recent studies have identified that the first three steps in quassinoid biosynthesis are identical to those in the biosynthesis of limonoids, another class of triterpenoids. uni-hannover.deresearchgate.net These initial steps are catalyzed by an oxidosqualene cyclase and two cytochrome P450 monooxygenases, leading to the formation of the protolimonoid melianol. uni-hannover.defrontiersin.org This shared evolutionary origin highlights a divergence in the biosynthetic pathways following the formation of this common intermediate. uni-hannover.de

The transformation from the initial C30 triterpenoid to the various quassinoid skeletons involves a series of modifications. sci-hub.st These modifications include oxidation, reduction, and rearrangement reactions catalyzed by specific enzymes. numberanalytics.com Key enzyme families implicated in this process include cytochrome P450 enzymes, oxidoreductases, and isomerases. numberanalytics.com

The proposed biogenetic pathway involves several key stages:

Formation of the Protolimonoid Intermediate: The tetracyclic triterpene undergoes initial enzymatic modifications to form a protolimonoid, such as melianol. uni-hannover.defrontiersin.org

Scaffold Rearrangement and Oxidation: Subsequent enzymatic reactions lead to significant rearrangements of the carbon skeleton and a high degree of oxygenation. mdpi.comuef.fi

Oxidative Degradation Mechanisms Leading to Quassinoid Skeletons

A crucial aspect of quassinoid biosynthesis is the oxidative degradation of the triterpene precursor, which results in the loss of carbon atoms and the formation of the characteristic quassinoid skeletons. mdpi.comsci-hub.st Quassinoids are categorized based on the number of carbon atoms in their final structure, such as C25, C20, C19, and C18 types. mdpi.comsci-hub.st this compound is a C20 quassinoid.

The degradation process involves several key oxidative steps:

Loss of Carbon Atoms: The initial C30 triterpene precursor loses carbon atoms from the side chain. For instance, the conversion to a C25 quassinoid involves the removal of a methyl group at C-4 and four carbon atoms from the side chain. sci-hub.st

Formation of Lactone Rings: A characteristic feature of many quassinoids is the presence of a γ-lactone ring, which is formed through the oxidation of the side chain. sci-hub.st

Further Degradation to C20 and C19 Skeletons: The C25 quassinoids can be further degraded to C20 and C19 quassinoids. This is proposed to occur through cleavage of the C-13/C-17 bond. sci-hub.st A proposed mechanism for the transformation of a C25 to a C20 quassinoid involves a Baeyer-Villiger oxidation. mdpi.com The formation of C19 quassinoids requires the additional loss of a carbon atom at C-16. sci-hub.st

Formation of C18 Skeletons: The C18 skeleton is thought to arise from a C19 precursor through a ring contraction in ring A, possibly via a benzylic acid rearrangement. sci-hub.st

The table below summarizes the key transformations in the oxidative degradation pathway leading to different quassinoid skeletons.

| Starting Skeleton | Key Transformation | Resulting Skeleton | Associated Carbon Loss |

| C30 Triterpene | Side chain cleavage, loss of C-4 methyl | C25 Quassinoid | 5 carbons |

| C25 Quassinoid | Cleavage of C-13/C-17 bond | C20 Quassinoid | 5 carbons |

| C20 Quassinoid | Loss of C-16 | C19 Quassinoid | 1 carbon |

| C19 Quassinoid | Ring A contraction | C18 Quassinoid | 1 carbon |

Q & A

Q. How to model this compound’s structure-activity relationships (SAR) using computational chemistry?

- In Silico Methods :

- Perform molecular docking (AutoDock Vina) to predict binding affinities for targets (e.g., COX-2).

- Use QSAR models (e.g., Random Forest) to correlate substituent effects (e.g., hydroxyl groups) with bioactivity .

- Validation : Compare predictions with experimental IC₅₀ values from enzyme inhibition assays .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.